molecular formula C12H24O5 B14218514 2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol CAS No. 824950-10-9

2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol

Katalognummer: B14218514
CAS-Nummer: 824950-10-9
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: AZSGDYIKVAXAAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol is a chemical compound with the molecular formula C12H24O5. It is known for its unique structure, which includes an oxetane ring and multiple ethoxy groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 3-ethyloxetan-3-yl methanol with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds through a series of nucleophilic substitution steps, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol involves its interaction with various molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with biological molecules, potentially affecting their function. The oxetane ring may also play a role in its reactivity and interaction with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol is unique due to its combination of an oxetane ring and multiple ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .

Eigenschaften

CAS-Nummer

824950-10-9

Molekularformel

C12H24O5

Molekulargewicht

248.32 g/mol

IUPAC-Name

2-[2-[2-[(3-ethyloxetan-3-yl)methoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C12H24O5/c1-2-12(10-17-11-12)9-16-8-7-15-6-5-14-4-3-13/h13H,2-11H2,1H3

InChI-Schlüssel

AZSGDYIKVAXAAO-UHFFFAOYSA-N

Kanonische SMILES

CCC1(COC1)COCCOCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.